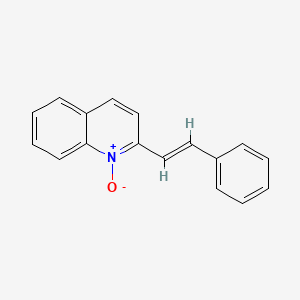

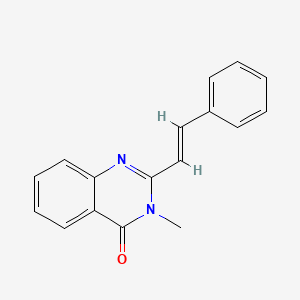

2-(2-phenylvinyl)quinoline 1-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-phenylvinyl)quinoline 1-oxide (PQ) is a synthetic compound that has been used extensively in scientific research. PQ belongs to the family of quinoline derivatives and is a potent redox-cycling agent. PQ has been employed as a model compound for studying oxidative stress, mitochondrial dysfunction, and neurodegenerative diseases.

Applications De Recherche Scientifique

2-(2-phenylvinyl)quinoline 1-oxide has been used extensively in scientific research as a model compound for studying oxidative stress, mitochondrial dysfunction, and neurodegenerative diseases. This compound has been shown to induce oxidative stress by generating reactive oxygen species (ROS) and depleting cellular antioxidants. This compound has also been used to induce mitochondrial dysfunction by inhibiting mitochondrial complex I and inducing mitochondrial membrane depolarization. This compound has been employed to study neurodegenerative diseases such as Parkinson's and Alzheimer's diseases by inducing dopaminergic and cholinergic neuronal cell death.

Mécanisme D'action

2-(2-phenylvinyl)quinoline 1-oxide exerts its toxic effects by redox-cycling between its oxidized and reduced forms. This compound is first oxidized to this compound•+ by cellular oxidants such as superoxide anion and hydrogen peroxide. This compound•+ then reduces back to this compound by accepting an electron from cellular antioxidants such as glutathione. This redox-cycling process generates ROS, which can damage cellular macromolecules such as DNA, proteins, and lipids. This compound also inhibits mitochondrial complex I, which leads to the depletion of ATP and the induction of mitochondrial dysfunction.

Biochemical and Physiological Effects:

This compound has been shown to induce oxidative stress, mitochondrial dysfunction, and neurodegeneration in various cellular and animal models. This compound has been shown to induce dopaminergic and cholinergic neuronal cell death, which is similar to the pathogenesis of Parkinson's and Alzheimer's diseases. This compound has also been shown to induce oxidative DNA damage, protein oxidation, and lipid peroxidation, which are hallmarks of oxidative stress.

Avantages Et Limitations Des Expériences En Laboratoire

2-(2-phenylvinyl)quinoline 1-oxide is a potent redox-cycling agent that can induce oxidative stress and mitochondrial dysfunction in various cellular and animal models. This compound is a cost-effective and readily available compound that can be easily synthesized in the laboratory. However, this compound has some limitations for lab experiments. This compound is highly toxic and can induce cell death at low micromolar concentrations. This compound also generates ROS, which can damage cellular macromolecules and interfere with the interpretation of experimental results.

Orientations Futures

For 2-(2-phenylvinyl)quinoline 1-oxide research include developing new this compound derivatives with improved pharmacokinetic and pharmacodynamic properties. Future research should also focus on elucidating the molecular mechanisms underlying this compound-induced neurodegeneration and identifying potential therapeutic targets for neurodegenerative diseases.

Méthodes De Synthèse

2-(2-phenylvinyl)quinoline 1-oxide can be synthesized through several methods, including the oxidation of 2-(2-phenylvinyl)quinoline with potassium permanganate, the reaction of 2-amino-4-phenylquinoline with benzaldehyde, and the oxidation of 2-(2-phenylvinyl)quinoline with lead tetraacetate. The most commonly used method for this compound synthesis is the oxidation of 2-(2-phenylvinyl)quinoline with potassium permanganate. This method yields high-quality this compound with a purity of over 95%.

Propriétés

IUPAC Name |

1-oxido-2-[(E)-2-phenylethenyl]quinolin-1-ium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c19-18-16(12-10-14-6-2-1-3-7-14)13-11-15-8-4-5-9-17(15)18/h1-13H/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWDUITZTBDOIB-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C=C2)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C=C2)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47198734 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-({5-[2-(4-bromophenyl)-2-(hydroxyimino)ethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B5910234.png)

![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5910238.png)

![3-(4-methoxyphenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5910252.png)

![(methoxyimino){2-[2-(1-methylethylidene)hydrazino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B5910278.png)

![methyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5910287.png)

![1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole](/img/structure/B5910291.png)

![2-[2-(3-bromophenyl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5910293.png)

![4-[2-(4-nitrophenyl)vinyl]aniline](/img/structure/B5910304.png)

![2-[2-(4-chlorophenyl)vinyl]-1-methyl-1H-benzimidazole](/img/structure/B5910327.png)

![5,7-dimethyl-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5910331.png)